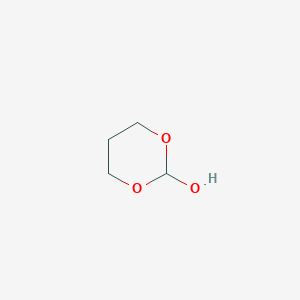
1,3-Dioxan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxan-2-ol is an organic compound with a six-membered ring structure containing two oxygen atoms at the 1 and 3 positions. This compound is a derivative of 1,3-dioxane and is known for its stability and versatility in various chemical reactions. It is commonly used as a building block in organic synthesis and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-ol can be synthesized through the reaction of formaldehyde with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the compound. Methods such as the use of ethyl orthoformate and catalytic amounts of NBS (N-bromosuccinimide) have been reported to be effective .
化学反応の分析
Types of Reactions: 1,3-Dioxan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under mild conditions but can be reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can oxidize this compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
科学的研究の応用
1,3-Dioxan-2-ol has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the study of biochemical pathways and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent and its role in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. Its reactivity with electrophiles and nucleophiles allows it to participate in a wide range of chemical reactions. The compound’s stability under mild conditions and reactivity under specific conditions make it a versatile tool in organic synthesis .
類似化合物との比較
1,3-Dioxane: An isomer of 1,3-dioxan-2-ol with similar chemical properties but different reactivity patterns.
1,3-Dioxolane: A five-membered ring compound with two oxygen atoms, used as a solvent and in polymer production.
1,4-Dioxane: Another isomer with significant commercial value, used as a solvent and in the production of various chemicals.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its ability to act as both a nucleophile and an electrophile makes it a valuable compound in organic synthesis .
特性
CAS番号 |
67842-74-4 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC名 |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
InChIキー |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
正規SMILES |
C1COC(OC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


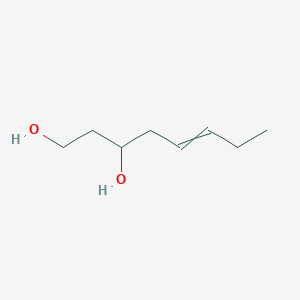
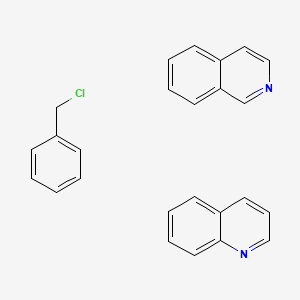
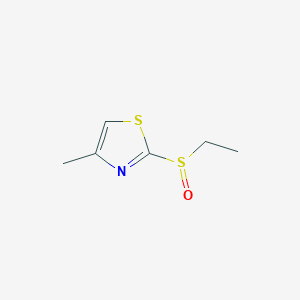
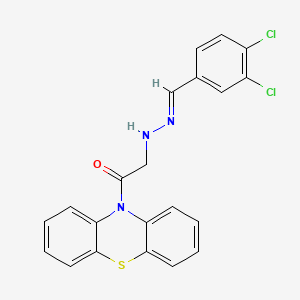
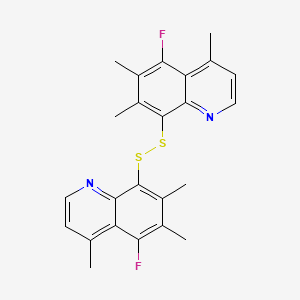
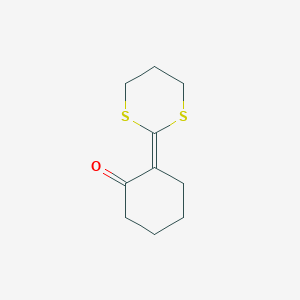

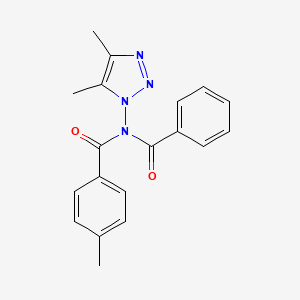
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxo-, monosodium salt](/img/structure/B14474118.png)
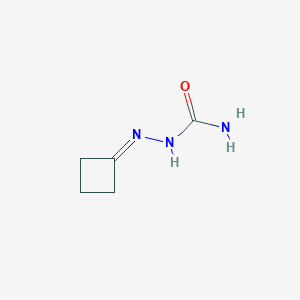
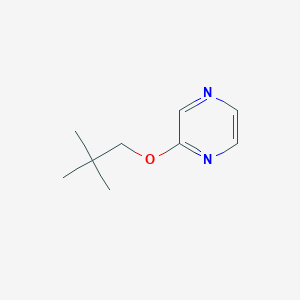
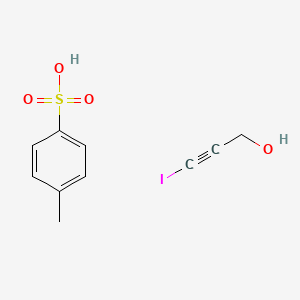
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
